Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound classified under terpenoids and polyesters. With the molecular formula and a molecular weight of approximately 564.54 g/mol, it features multiple functional groups including methoxy, ketone, and hydroxyl groups. The stereochemistry of the molecule is significant due to the presence of several chiral centers, which may influence its biological activity and interactions with other molecules .
The structure includes a cyclic framework characterized by a pyran ring and various substituents that contribute to its unique properties. The compound is derived from natural sources and exhibits potential for various applications in scientific research.
Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate exhibits potential biological activities linked to plant physiology and signaling. Such compounds are often studied for their roles in plant defense mechanisms against pathogens and environmental stressors. Additionally, there is interest in their effects on neurodegenerative diseases and bacterial infections due to their complex structures which may interact with biological targets in unique ways .
The synthesis of methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate likely involves several steps:
Due to the complexity of the molecule's structure and the presence of multiple functional groups and stereocenters, synthetic pathways would need to be carefully designed .
Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-y]oxy - 4H-pyran - 3-carboxylate has potential applications in:
Given its complex structure and potential bioactivity, it could serve as a lead compound for drug development or as a natural pesticide .
Studies on the interactions of methyl (4S,5Z,6S)-4-(2-methoxy - 2 - oxoethyl) - 5 - [2 - [(E) - 3 - phenylprop - 2 - enoyl] oxyethylidene] - 6 - [(2 S , 3 R , 4 S , 5 S , 6 R ) - 3 , 4 , 5 - trihydroxy - 6 - (hydroxymethyl)oxan - 2 - yl ] oxy - 4 H - pyran - 3 - carboxylate with biological macromolecules are essential for understanding its mechanism of action. Potential studies could focus on:
Such studies would provide insights into its therapeutic potential and safety profile .
Methyl (4S,5Z,6S)-4-(2-methoxy - 2 - oxoethyl) - 5 - [2 - [(E) - 3 - phenylprop - 2 - enoyl] oxyethylidene] - 6 - [(2 S , 3 R , 4 S , 5 S , 6 R ) - 3 , 4 , 5 - trihydroxy - 6 -(hydroxymethyl)oxan - 2 - yl ] oxy - 4 H - pyran - 3-carboxylate can be compared with several similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl jasminoside | Contains multiple hydroxyl groups; derived from jasmine plants | |
Ligustroside | A glycoside with anti-inflammatory properties | |
Scoparone | Exhibits antioxidant activity; simpler structure compared to methyl jasminoside |
These compounds share structural similarities but differ in their functional groups and biological activities. Methyl (4S,5Z,6S)-4-(2-methoxy - 2 - oxoethyl) stands out due to its complex cyclic structure and multiple chiral centers which may confer unique properties not found in simpler analogs .